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Compound of Interest

Compound Name: JNJ-40068782

Cat. No.: B15617997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties and

potential therapeutic applications of JNJ-40068782, a novel small molecule compound

developed by Janssen Pharmaceuticals. The information presented herein is intended for a

technical audience and focuses on the molecular interactions, signaling pathways, and

experimental data associated with this compound.

Core Therapeutic Target: Metabotropic Glutamate
Receptor 2 (mGlu2)
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator

(PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] Unlike orthosteric agonists that

directly bind to and activate the receptor at the glutamate binding site, JNJ-40068782 binds to

a distinct allosteric site.[2] This binding potentiates the receptor's response to the endogenous

ligand, glutamate. This modulation of the mGlu2 receptor is being explored for its therapeutic

potential in treating central nervous system disorders, such as schizophrenia, that are

characterized by dysregulated glutamatergic signaling.[1]

The anatomic distribution of binding sites for JNJ-40068782 in the rat brain aligns with the

known expression of mGlu2 receptors, with the highest abundance observed in the cortex and

hippocampus.[1]
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Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

JNJ-40068782.

Parameter Value Assay System Reference

EC50 (Potentiation) 143 nM

Guanosine 5'-O-(3-

[35S]thio)triphosphate

(GTPγS) binding

assay with human

recombinant mGlu2

receptors, potentiating

an EC20-equivalent

concentration of

glutamate.

[1]

KD ~10 nM

Radioligand binding

assay using [3H]JNJ-

40068782 on human

recombinant mGlu2

receptors in Chinese

hamster ovary (CHO)

cells and rat brain

receptors.

[1]

ED50 5.7 mg/kg s.c.

Reversal of

phencyclidine-induced

hyperlocomotion in

mice.

[1]

Mechanism of Action: Allosteric Modulation
JNJ-40068782 enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. It does

not directly activate the receptor on its own but requires the presence of an orthosteric agonist

like glutamate. Experimental evidence demonstrates that JNJ-40068782 produces a leftward

and upward shift in the glutamate concentration-effect curve in GTPγS binding assays.[1]

Furthermore, while JNJ-40068782 does not displace the binding of the orthosteric antagonist
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[3H]LY-341495, it potentiates the binding of the agonist [3H]DCG-IV, confirming its allosteric

mechanism of action.[1] The ability of other structurally unrelated mGlu2 PAMs to displace

[3H]JNJ-40068782 suggests a common binding site for this class of modulators.[1]
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Caption: JNJ-40068782 allosterically modulates the mGlu2 receptor.

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

1. Guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) Binding Assay

Objective: To determine the functional potency of JNJ-40068782 as a positive allosteric

modulator of the mGlu2 receptor.

Methodology:

Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing

human recombinant mGlu2 receptors.

Membranes were incubated with [35S]GTPγS, GDP, and varying concentrations of

glutamate in the presence or absence of JNJ-40068782.

The reaction was allowed to proceed at a specified temperature and time, then terminated

by rapid filtration.

The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.
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Data were analyzed to determine the EC50 of JNJ-40068782 for potentiating a

submaximal (EC20) concentration of glutamate.

Prepare mGlu2-expressing CHO cell membranes

Incubate membranes with [35S]GTPγS, GDP, Glutamate +/- JNJ-40068782

Terminate reaction by rapid filtration

Quantify bound [35S]GTPγS via scintillation counting

Analyze data to determine EC50

Click to download full resolution via product page

Caption: Workflow for the GTPγS binding assay.

2. Radioligand Binding Assays

Objective: To determine the binding affinity (KD) of JNJ-40068782 to the mGlu2 receptor and

to elucidate its allosteric mechanism.

Methodology for Saturation Binding:

Membranes from mGlu2-expressing CHO cells or rat brain tissue were incubated with

increasing concentrations of [3H]JNJ-40068782.
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Non-specific binding was determined in the presence of a high concentration of a non-

labeled competing ligand.

Following incubation, bound and free radioligand were separated by filtration.

The amount of bound radioactivity was measured by liquid scintillation counting.

Saturation binding data were analyzed to calculate the KD.

Methodology for Competition Binding:

To assess allosteric effects, membranes were incubated with a fixed concentration of an

orthosteric radioligand (e.g., antagonist [3H]LY-341495 or agonist [3H]DCG-IV) in the

presence of varying concentrations of JNJ-40068782.

The displacement of the orthosteric radioligand (or lack thereof) and potentiation of

agonist binding were quantified.

3. In Vivo Behavioral Pharmacology: Phencyclidine (PCP)-Induced Hyperlocomotion

Objective: To assess the in vivo efficacy of JNJ-40068782 in a preclinical model relevant to

schizophrenia.

Methodology:

Mice were administered varying doses of JNJ-40068782 via subcutaneous (s.c.) injection.

After a pre-treatment period, animals were challenged with PCP, a non-competitive NMDA

receptor antagonist known to induce hyperlocomotion and other schizophrenia-like

behaviors.

Locomotor activity was monitored using automated activity chambers.

The dose of JNJ-40068782 required to reduce the PCP-induced hyperlocomotion by 50%

(ED50) was calculated.
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Calculate ED50 for reversal of hyperlocomotion
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Caption: Experimental workflow for the PCP-induced hyperlocomotion model.

Potential Therapeutic Indications
The primary therapeutic indication for mGlu2 receptor PAMs like JNJ-40068782 is

schizophrenia.[1] The rationale is based on the "glutamate hypothesis of schizophrenia," which

posits that a deficit in glutamatergic neurotransmission contributes to the symptoms of the

disorder. By potentiating mGlu2 receptor function, JNJ-40068782 can help to normalize

glutamatergic signaling in key brain circuits. Other potential applications in central nervous

system diseases characterized by disturbed glutamatergic signaling are also being considered.

[1]

In conclusion, JNJ-40068782 is a well-characterized mGlu2 receptor PAM with a clear

mechanism of action and demonstrated in vitro and in vivo activity. Its potential as a therapeutic

agent for schizophrenia and other CNS disorders warrants further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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